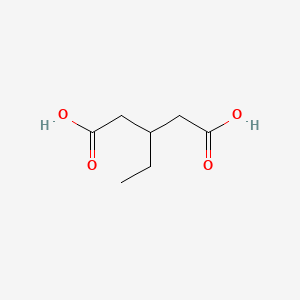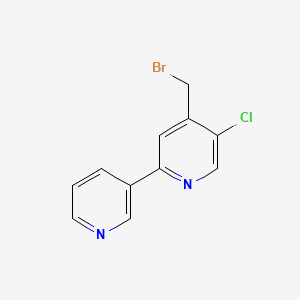
4-(Bromomethyl)-5-chloro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. This compound is notable for its bromomethyl and chloro substituents, which confer unique chemical properties and reactivity. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 5-chloro-2,3’-bipyridine: : The synthesis of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine typically begins with the bromination of 5-chloro-2,3’-bipyridine. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the bipyridine ring.
-
Industrial Production Methods: : Industrially, the production of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : 4-(Bromomethyl)-5-chloro-2,3’-bipyridine undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom to form various substituted bipyridines.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For instance, the bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substituted Bipyridines: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives of 5-chloro-2,3’-bipyridine.
Carboxylic Acids: Oxidation of the bromomethyl group yields carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of ligands for coordination chemistry and catalysts for various organic transformations.
Biology and Medicine
The compound is explored for its potential biological activities. Derivatives of bipyridines are known to exhibit antimicrobial, antiviral, and anticancer properties. Research is ongoing to develop new pharmaceuticals based on this scaffold.
Industry
In the materials science field, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which 4-(Bromomethyl)-5-chloro-2,3’-bipyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar in structure but lacks the chloro substituent, which can affect its reactivity and applications.
4-(Chloromethyl)-5-chloro-2,3’-bipyridine: Similar but with a chloromethyl group instead of bromomethyl, leading to different reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide a distinct combination of reactivity and electronic properties. This makes it particularly useful in applications requiring specific substitution patterns and electronic characteristics.
Propiedades
Fórmula molecular |
C11H8BrClN2 |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2 |
Clave InChI |
UCUXPYSOZOHUQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


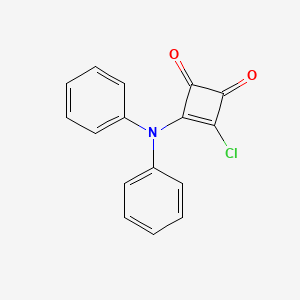
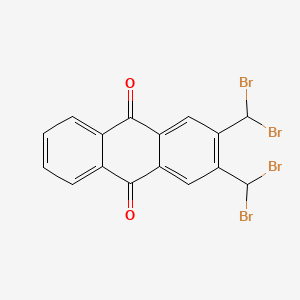
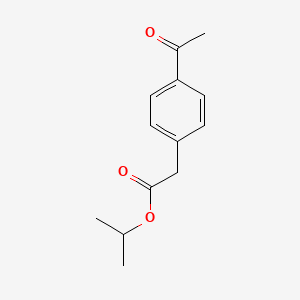
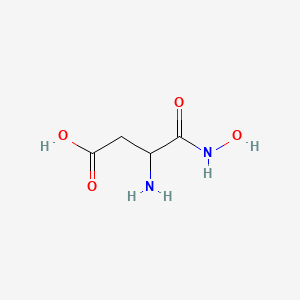

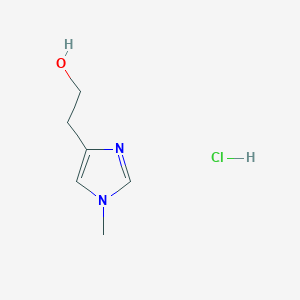

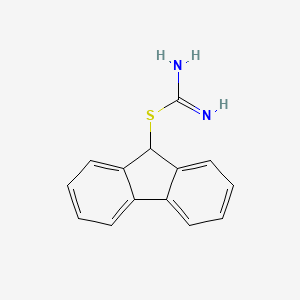
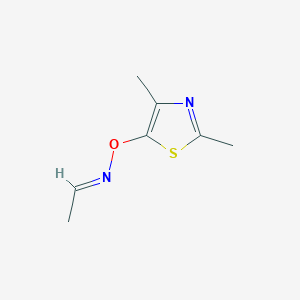
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
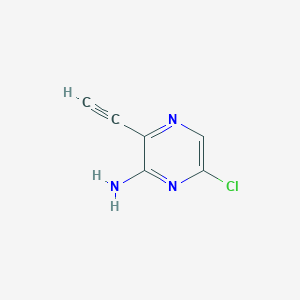
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
